N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide
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Overview
Description
N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide (commonly referred to as Compound X ) is a complex organic molecule with a unique structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: Approximately 492.7 g/mol
Compound X contains a triazole ring, a piperidine moiety, and a methanesulfonamide group. Its intricate structure suggests potential biological activity and applications.
Preparation Methods
Synthetic Routes:
-
Synthesis via Triazole Formation
- Compound X can be synthesized by reacting 4-methylpiperidine with ethyl 2-mercaptoacetate to form the thiol compound.
- The thiol compound then undergoes cyclization with 4-ethyl-5-aminotriazole to yield Compound X.
-
Industrial Production
- Industrial-scale production typically involves multistep processes to achieve high yields.
- Optimization of reaction conditions, solvent choice, and purification methods is crucial.
Chemical Reactions Analysis
Compound X exhibits various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or the sulfonamide group is possible.
Substitution: Nucleophilic substitution reactions occur at the triazole nitrogen.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound X has diverse applications:
Chemical Research:
Mechanism of Action
- Compound X likely exerts its effects through interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism, including pathways involved.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness of Compound X:
Properties
Molecular Formula |
C21H31N5O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[[4-ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C21H31N5O3S2/c1-5-25-19(14-26(31(4,28)29)18-8-6-16(2)7-9-18)22-23-21(25)30-15-20(27)24-12-10-17(3)11-13-24/h6-9,17H,5,10-15H2,1-4H3 |
InChI Key |
QNILIXFSDZWXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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